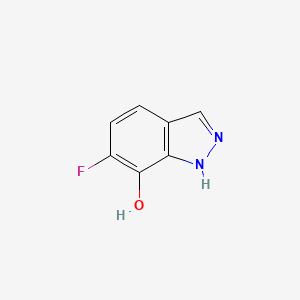
6-fluoro-1H-indazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position of the indazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The hydroxyl group can then be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) are often used to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indazoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-fluoro-1H-indazol-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1H-indazol-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.
6-chloro-1H-indazol-7-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and potency.
7-hydroxy-1H-indazole: Lacks the fluorine atom, affecting its binding affinity and biological activity.
Uniqueness
6-fluoro-1H-indazol-7-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
1638763-66-2 |
|---|---|
Fórmula molecular |
C7H5FN2O |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
6-fluoro-1H-indazol-7-ol |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) |
Clave InChI |
WDVPQXOJTVNENV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NN2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


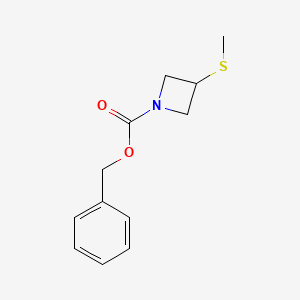
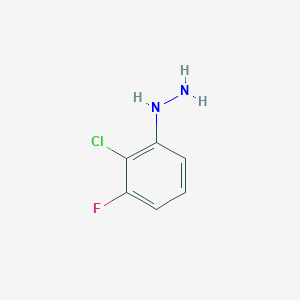
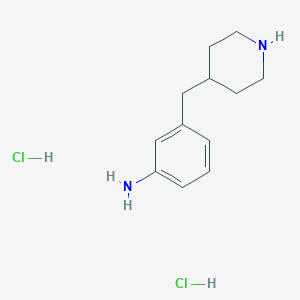

![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
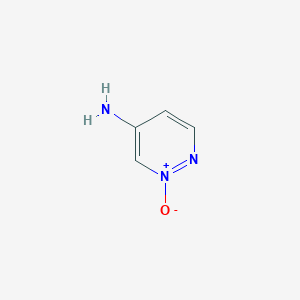
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)

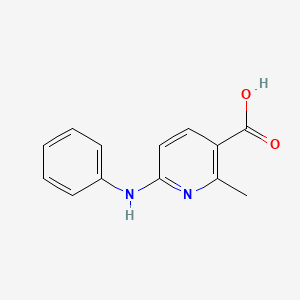
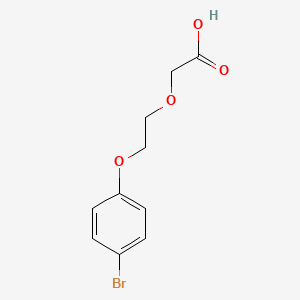

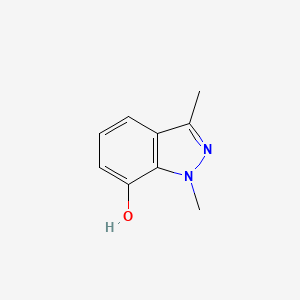
![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
